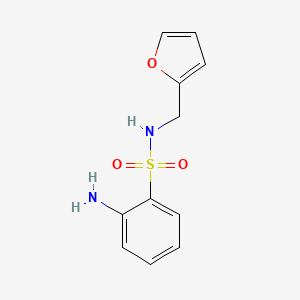![molecular formula C7H9N3O2 B3316325 2-[Methyl(pyrazin-2-yl)amino]acetic acid CAS No. 953740-40-4](/img/structure/B3316325.png)
2-[Methyl(pyrazin-2-yl)amino]acetic acid
Vue d'ensemble
Description
“2-[Methyl(pyrazin-2-yl)amino]acetic acid” is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[Methyl(pyrazin-2-yl)amino]acetic acid” is represented by the formula C7H9N3O2 . This indicates that the compound contains 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“2-[Methyl(pyrazin-2-yl)amino]acetic acid” is a solid at room temperature . It has a predicted melting point of 106.00° C and a predicted boiling point of 346.8° C at 760 mmHg . The compound has a predicted density of 1.3 g/cm3 and a predicted refractive index of n20D 1.60 .Applications De Recherche Scientifique
Antibacterial Activity
The compound has been used in the synthesis of new complexes, such as Cu(II)-2-amino-6-methylpyridine and Cu(II)-(6-methyl-pyridin-2-ylamino)-acetic acid, to study the effect of polarity, active groups, and complexation on antibacterial activity . The complex [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)2]Cl2·H2O showed the highest antibacterial activity .
Antimicrobial Activity
Pyrazine derivatives, including 2-[Methyl(pyrazin-2-yl)amino]acetic acid, have shown noteworthy pharmacological effects, including antimicrobial activity . They have been used in the synthesis of new compounds that have shown promising results against various bacterial strains .
Antioxidant Activity
Among the synthesized pyrazine-2-carboxylic acid derivatives, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidine-4-yl)piperazin-1-yl) methanone exhibited good antioxidant activity .
Synthesis of Novel Heterocyclic Compounds
2-[Methyl(pyrazin-2-yl)amino]acetic acid has been used in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Enhancement of Pharmacological Activity
The coordination of 2-[Methyl(pyrazin-2-yl)amino]acetic acid with copper seems to enhance their antimicrobial activity . This enhancement of activity due to complexation has opened new avenues in the field of medicinal chemistry .
Study of Polarity and Active Groups
The compound has been used to study the effect of polarity and active groups on antibacterial activity . This kind of study helps in understanding the structure-activity relationship, which is crucial in drug design .
Propriétés
IUPAC Name |
2-[methyl(pyrazin-2-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(5-7(11)12)6-4-8-2-3-9-6/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNAOBLPDLLSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(pyrazin-2-yl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-({[(3-Bromophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid](/img/structure/B3316280.png)
![[2-(3-Fluorophenoxy)pyridin-3-yl]methylamine](/img/structure/B3316294.png)


![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide](/img/structure/B3316313.png)
![1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3316315.png)
![2-[4-(4-Bromobenzamido)phenyl]acetic acid](/img/structure/B3316322.png)

![N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B3316342.png)
amine](/img/structure/B3316347.png)